6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid
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Overview
Description
6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, an oxo group, and two carboxylic acid groups. It is a versatile compound with significant applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another approach involves the cyclization of appropriate precursors, such as 2-methyl-3-oxobutanoic acid and malonic acid, in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group and carboxylic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of hydroxyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular functions and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and oxo group on the pyridine ring, along with the two carboxylic acid groups, allows for diverse chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-3H-pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-3-2-4(7(11)12)5(8(13)14)6(10)9-3/h2,5H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZFLZUIFNBISWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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